molecular formula C12H8ClNO3S2 B8481117 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone

1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone

Cat. No.: B8481117
M. Wt: 313.8 g/mol
InChI Key: YAJQTZWBTSLGKC-UHFFFAOYSA-N
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Description

1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorophenylthio group and a nitro group attached to the thiophene ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the visible-light-promoted C-S cross-coupling reaction. In this procedure, 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol are reacted in dry dimethyl sulfoxide under nitrogen atmosphere and irradiated with a 456 nm light source . The reaction mixture is then subjected to extraction and purification processes to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.

    Substitution: The chlorophenylthio group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.

    Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group and chlorophenylthio moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:

The presence of the nitro group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and expanding its range of applications.

Properties

Molecular Formula

C12H8ClNO3S2

Molecular Weight

313.8 g/mol

IUPAC Name

1-[5-(2-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone

InChI

InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-9(14(16)17)12(19-11)18-10-5-3-2-4-8(10)13/h2-6H,1H3

InChI Key

YAJQTZWBTSLGKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0.1 M stock solution of sodium methoxide in anhydrous methanol (11 mL, 1.1 mmol) was added the 2-chlorobenzenethiol (0.144 g, 1 mmol) and the resulting mixture stirred at ambient temperature for 15 minutes. 1-(5-Chloro-4-nitro-2-thienyl)ethanone (206 mg, 1 mmol) was added and the mixture was stirred at ambient temperature for 2 hours. After this time the reaction was quenched by the addition of water (15 mL) and the resulting precipitate was collected by filtration, washed with water (10 mL) and dried in vacuo at 40° C. overnight. The solid was then crystallized from acetonitrile to afford the title compound as a dark orange solid (165 mg, 52.6% yield). 1H NMR (300 MHz, CDCl3) δ: 8.09 (1H, s), 7.77 (1H, ddd, J=7.58, 1.58, 0.36 Hz), 7.40-7.67 (3H, m), 2.49 (3H, s).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0.144 g
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Yield
52.6%

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